molecular formula C18H22N4O2 B7342833 (2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide

(2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide

Cat. No. B7342833
M. Wt: 326.4 g/mol
InChI Key: XJBQMKBSWSELEU-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential use in various applications, including drug development and medical research. In

Mechanism of Action

The mechanism of action of ((2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide involves the inhibition of various signaling pathways that are involved in the progression of cancer and inflammation. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer progression. It has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the progression of various types of cancers.
Biochemical and Physiological Effects:
(this compound)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide has been shown to exhibit potent anti-inflammatory and anti-cancer properties. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using ((2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide in lab experiments include its potent anti-inflammatory and anti-cancer properties, its ability to inhibit the activity of various signaling pathways, and its potential use in the treatment of various types of cancers and inflammatory diseases. The limitations of using this compound in lab experiments include its high cost, its limited availability, and the potential for off-target effects.

Future Directions

There are several future directions for the research on ((2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide. One direction is to explore the potential use of this compound in combination with other anti-cancer and anti-inflammatory agents. Another direction is to investigate the potential use of this compound in the treatment of other diseases such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to investigate the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of ((2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide involves the reaction of 2,3-diethylquinoxaline-6-carboxylic acid with pyrrolidine-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using chromatography techniques such as flash chromatography or preparative HPLC.

Scientific Research Applications

((2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide has been extensively studied for its potential use in drug development and medical research. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties. It has been studied for its potential use in the treatment of various types of cancers, including breast cancer, lung cancer, and prostate cancer. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

properties

IUPAC Name

(2S)-1-(2,3-diethylquinoxaline-6-carbonyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2/c1-3-12-13(4-2)21-15-10-11(7-8-14(15)20-12)18(24)22-9-5-6-16(22)17(19)23/h7-8,10,16H,3-6,9H2,1-2H3,(H2,19,23)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBQMKBSWSELEU-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=C(C=C2)C(=O)N3CCCC3C(=O)N)N=C1CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NC2=C(C=C(C=C2)C(=O)N3CCC[C@H]3C(=O)N)N=C1CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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